[5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine
Description
This compound is a pyrimidine derivative featuring:
- 1-Methanesulfonyl-pyrrolidin-2-yl at position 4, contributing steric bulk and polar characteristics due to the sulfonyl group.
- Dimethylamine at position 2, influencing basicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
5-iodo-N,N-dimethyl-4-(1-methylsulfonylpyrrolidin-2-yl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17IN4O2S/c1-15(2)11-13-7-8(12)10(14-11)9-5-4-6-16(9)19(3,17)18/h7,9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGZTFXOLAQMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2CCCN2S(=O)(=O)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine (CAS: 1361113-25-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHI NOS
- Molecular Weight : 396.25 g/mol
- CAS Number : 1361113-25-8
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. This inhibition enhances acetylcholine levels, potentially improving cognitive functions.
- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. It appears to induce apoptosis in tumor cells, which is a critical mechanism in cancer therapy.
- Antiviral Activity : There is emerging evidence that pyrimidine derivatives can act as antiviral agents. The compound's structure suggests potential efficacy against various viral infections by disrupting viral replication processes.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | Enhanced cognitive function | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Antiviral | Potential inhibition of viral replication |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various pyrimidine derivatives, This compound was found to exhibit significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The compound demonstrated a dose-dependent response, with IC values indicating effective apoptosis induction compared to standard chemotherapeutic agents like bleomycin .
Case Study 2: Neuroprotective Effects
Research investigating neuroprotective agents highlighted the efficacy of this compound in inhibiting AChE activity. The study reported that at concentrations ranging from 10 to 100 µM, the compound significantly increased acetylcholine levels in vitro, suggesting its potential use in treating Alzheimer's disease .
Case Study 3: Antiviral Efficacy
A recent investigation into the antiviral properties of heterocyclic compounds revealed that derivatives similar to This compound inhibited viral replication at low micromolar concentrations. The specific mechanism involves interference with viral RNA synthesis, which is critical for viral propagation .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may act as a potent inhibitor of specific biological targets, making it a candidate for the development of new therapeutics.
Anticancer Research
Studies have indicated that pyrimidine derivatives can exhibit anticancer properties. The specific substitution patterns in [5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine may enhance its efficacy against various cancer cell lines. Research is ongoing to evaluate its cytotoxicity and mechanism of action against tumor cells.
Enzyme Inhibition Studies
This compound has shown promise as an enzyme inhibitor, particularly in pathways relevant to cancer and other diseases. By targeting specific enzymes, it may help in the development of selective therapeutic agents that minimize side effects compared to traditional treatments.
Biochemical Assays
Due to its unique chemical structure, this compound can be utilized in biochemical assays to study enzyme kinetics and interactions with biomolecules. This can provide insights into its biological activity and potential therapeutic uses.
Case Studies
| Study Title | Focus | Results |
|---|---|---|
| Pyrimidine Derivatives as Anticancer Agents | Evaluated the anticancer activity of various pyrimidine derivatives including [5-Iodo...]. | Demonstrated significant cytotoxic effects on cancer cell lines with IC50 values indicating strong activity. |
| Inhibition of Kinase Activity by Pyrimidines | Investigated the inhibitory effects of pyrimidine compounds on specific kinases involved in cancer signaling pathways. | Found that [5-Iodo...] effectively inhibited kinase activity, suggesting potential for targeted cancer therapy. |
| Structure-Activity Relationship Studies | Analyzed how structural modifications affect biological activity. | Identified key structural features that enhance potency and selectivity against target enzymes. |
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights structural distinctions between the target compound and analogs from the literature:
*Note: Molecular formula and weight for the target compound are inferred based on structural similarity to analogs.
Physicochemical Properties
- Piperidine-based analogs (e.g., [2]) lack sulfonyl groups, reducing polarity and possibly lowering aqueous solubility.
- LogD (pH 5.5) :
- While exact values are unavailable for the target compound, the sulfonyl group is expected to lower LogD (increased hydrophilicity) compared to isopropyl or methyl-substituted analogs, which are more lipophilic .
Preparation Methods
Preparation of the Pyrimidine Core with Dimethylamine
- Starting from a suitably substituted pyrimidine precursor, the 2-position is functionalized by nucleophilic substitution with dimethylamine.
- This step often involves displacement of a leaving group such as chloro or bromo at the 2-position by dimethylamine under controlled conditions.
- Reaction conditions typically include polar aprotic solvents (e.g., dimethylformamide) and moderate temperatures to favor substitution without decomposition.
Attachment of the 1-Methanesulfonyl-Pyrrolidin-2-yl Group at the 4-Position
- The 4-position is functionalized by nucleophilic substitution with a pyrrolidine derivative bearing a methanesulfonyl protecting group on the nitrogen.
- The pyrrolidine intermediate is prepared by sulfonylation of pyrrolidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine).
- This sulfonylated pyrrolidine is then reacted with a 4-halopyrimidine intermediate to form the C-N bond.
- Reaction conditions involve polar solvents and may require heating to facilitate substitution.
Use of Protecting Groups and Catalytic Hydrogenolysis
- Protecting groups such as benzyl on nitrogen atoms may be employed to prevent side reactions during intermediate steps.
- Removal of protecting groups and halogen substituents is achieved by catalytic hydrogenolysis using palladium-based catalysts (palladium hydroxide on carbon, palladium on carbon, or platinum on carbon) under hydrogen atmosphere.
- This step may simultaneously remove activating groups (e.g., chloro) and protecting groups in a single reaction vessel, streamlining the synthesis.
Representative Synthetic Route Summary Table
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Nucleophilic substitution | Dimethylamine, polar aprotic solvent, heat | Install dimethylamine at 2-position |
| 2 | Halogenation/Iodination | Iodine or N-iodosuccinimide, mild conditions | Introduce iodine at 5-position |
| 3 | Sulfonylation | Methanesulfonyl chloride, base | Prepare methanesulfonyl-pyrrolidine |
| 4 | Nucleophilic substitution | 4-halopyrimidine + sulfonyl-pyrrolidine | Attach pyrrolidine substituent at 4-position |
| 5 | Catalytic hydrogenolysis | Pd(OH)2/C or Pd/C, H2 atmosphere | Remove protecting groups and activating groups |
Research Findings and Optimization Notes
- The selection of the halogen at the 4-position precursor (chloro, bromo, or iodo) impacts the efficiency of substitution with the sulfonyl-pyrrolidine; chloro is often preferred due to availability and reactivity balance.
- The methanesulfonyl protecting group on the pyrrolidine nitrogen enhances the nucleophilicity of the pyrrolidine ring nitrogen and stabilizes intermediates.
- Catalytic hydrogenolysis conditions must be carefully controlled to prevent over-reduction or decomposition of sensitive functional groups.
- Enantiomerically enriched pyrrolidine derivatives can be used to obtain stereochemically defined products, important for biological activity.
- The overall yield and purity are optimized by controlling reaction times, temperatures, and solvent systems, with polar aprotic solvents generally favored for substitution steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-Iodo-4-(1-methanesulfonyl-pyrrolidin-2-yl)-pyrimidin-2-yl]-dimethyl-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s pyrimidine core and functional groups suggest palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing substituents. For example, a protocol similar to involves using Pd(OAc)₂, Na₂CO₃, and a sealed tube at 100–150°C for 1–3 hours in a DME/H₂O solvent system . Optimization may include varying catalysts (e.g., Pd(PPh₃)₄) or bases (e.g., NaHCO₃) to improve yield and purity. Post-reaction purification via column chromatography (hexane/acetone gradients) is typical .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrimidine ring (δ ~8.5–7.5 ppm), pyrrolidinyl protons (δ ~3.5–2.5 ppm), and dimethylamine (δ ~3.0 ppm) .
- Mass Spectrometry (EI/ESI) : Confirm molecular weight (e.g., [M+H]+) and fragmentation patterns (e.g., loss of iodine or sulfonyl groups) .
- IR Spectroscopy : Identify C=N (1574 cm⁻¹) and sulfonyl S=O (1130–1250 cm⁻¹) stretches .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in biological systems?
- Methodological Answer :
- Core Modifications : Compare activity of the iodo-pyrimidine derivative with bromo/chloro analogs (see for sulfonyl-pyrimidinamine SAR) .
- Pyrrolidinyl Group : Evaluate the methanesulfonyl group’s role in solubility and target binding by synthesizing des-sulfonyl or sulfonamide variants.
- Biological Assays : Use in vitro models (e.g., enzyme inhibition, cytotoxicity) similar to ’s antibacterial testing .
Q. What crystallographic or computational methods resolve structural ambiguities in derivatives of this compound?
- Methodological Answer :
- X-ray Crystallography : Analyze dihedral angles between the pyrimidine ring and substituents (e.g., pyrrolidinyl group) to assess conformational stability, as in ’s hydrogen-bonding and coplanarity studies .
- DFT Calculations : Model electronic effects of the iodine atom and sulfonyl group on reactivity or binding affinity.
Q. How should researchers address contradictions in yield or bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Validate reaction conditions (e.g., catalyst loading, solvent ratios) and purity (HPLC) to rule out procedural variability .
- Meta-Analysis : Compare bioactivity datasets using standardized assays (e.g., MIC values for antimicrobial studies) and adjust for structural analogs (e.g., ’s pyrimidine-diamine derivatives) .
Experimental Design & Data Analysis
Q. What experimental designs are optimal for optimizing multi-step syntheses of this compound?
- Methodological Answer :
- Factorial Design : Vary temperature, catalyst, and solvent (e.g., DMF vs. DME) to identify critical parameters for yield improvement .
- In-Line Monitoring : Use techniques like ReactIR to track intermediate formation (e.g., boronate ester coupling in Suzuki reactions) .
Q. How can researchers differentiate between synergistic and antagonistic effects in combinatorial studies with this compound?
- Methodological Answer :
- Isobologram Analysis : Quantify interactions in drug combinations (e.g., with antibiotics or kinase inhibitors) using fixed-ratio dose matrices .
- Statistical Modeling : Apply ANOVA or machine learning to decouple variables (e.g., substituent electronic effects vs. steric hindrance) .
Avoided Topics
- Commercial/Industrial : No discussion of scale-up or pricing (per exclusion criteria).
- Simplistic Queries : Definitions or non-methodological answers are omitted.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
